molecular formula C19H24N2O3S2 B2547398 N-(2-(azepane-1-carbonyl)thiophen-3-yl)-N,4-dimethylbenzenesulfonamide CAS No. 1251671-33-6

N-(2-(azepane-1-carbonyl)thiophen-3-yl)-N,4-dimethylbenzenesulfonamide

Cat. No.: B2547398
CAS No.: 1251671-33-6
M. Wt: 392.53
InChI Key: SNAULQRFLZZTHL-UHFFFAOYSA-N
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Description

N-(2-(azepane-1-carbonyl)thiophen-3-yl)-N,4-dimethylbenzenesulfonamide is a complex organic compound with a unique structure that combines an azepane ring, a thiophene ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azepane-1-carbonyl)thiophen-3-yl)-N,4-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the azepane ring and the thiophene ring. These intermediates are then coupled with a benzenesulfonamide derivative under specific reaction conditions. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(azepane-1-carbonyl)thiophen-3-yl)-N,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-(azepane-1-carbonyl)thiophen-3-yl)-N,4-dimethylbenzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Drug Development: The compound is used as a lead compound in the development of new drugs targeting specific diseases.

    Industrial Processes: It is utilized in various industrial processes, such as the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-(azepane-1-carbonyl)thiophen-3-yl)-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N-[2-(Azepane-1-carbonyl)thiophen-3-yl]benzamide
  • N-(2-(azepane-1-carbonyl)thiophen-3-yl)-4-chloro-N-ethylbenzenesulfonamide

Uniqueness

N-(2-(azepane-1-carbonyl)thiophen-3-yl)-N,4-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(azepane-1-carbonyl)thiophen-3-yl]-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c1-15-7-9-16(10-8-15)26(23,24)20(2)17-11-14-25-18(17)19(22)21-12-5-3-4-6-13-21/h7-11,14H,3-6,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAULQRFLZZTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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